4-Ethynyl-N,N-dimethylaniline
Overview
Description
4-Ethynyl-N,N-dimethylaniline is an organic compound with the molecular formula C10H11N. It is also known as 1-Ethynyl-4-dimethylaniline or 4-Dimethylaminophenylacetylene. This compound is characterized by the presence of an ethynyl group attached to a dimethylaniline moiety. It is a solid at room temperature with a melting point of 49-53°C .
Scientific Research Applications
4-Ethynyl-N,N-dimethylaniline has several applications in scientific research:
Biology and Medicine: While specific biological applications are less documented, compounds with similar structures are often explored for their potential biological activities.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
Target of Action
It has been used to synthesize copper (i) arylacetylide via reaction with copper (ii) acetate . This suggests that copper (II) acetate could be a potential target of this compound.
Mode of Action
4-Ethynyl-N,N-dimethylaniline interacts with its targets through chemical reactions. For instance, it reacts with copper (II) acetate to form copper (I) arylacetylide
Biochemical Pathways
Its use in the synthesis of copper (i) arylacetylide suggests it may play a role in the biochemical pathways involving this compound .
Result of Action
Its role in the synthesis of copper (i) arylacetylide suggests it may contribute to the properties and functions of this compound .
Safety and Hazards
Preparation Methods
4-Ethynyl-N,N-dimethylaniline can be synthesized through the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene . The reaction conditions typically involve heating the mixture to facilitate the hydrolysis process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-Ethynyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Sonogashira–Hagihara coupling reactions with halogenated compounds such as 3-iodopyridine to form N,N-dimethyl-4-(3-pyridinylethynyl)aniline.
Formation of Copper(I) Arylacetylide: This compound reacts with copper(II) acetate to form copper(I) arylacetylide.
Reactions with Magnesium Porphyrin: It can react with dibromo magnesium porphyrin to form complex porphyrin derivatives.
Common reagents used in these reactions include copper(II) acetate, halogenated compounds, and magnesium porphyrin. The major products formed depend on the specific reagents and conditions used.
Comparison with Similar Compounds
4-Ethynyl-N,N-dimethylaniline can be compared with other similar compounds such as:
4-Ethynylaniline: Similar structure but lacks the dimethylamino group.
4-Ethynylanisole: Contains a methoxy group instead of a dimethylamino group.
4-Ethynyltoluene: Contains a methyl group instead of a dimethylamino group.
The uniqueness of this compound lies in its dimethylamino group, which can influence its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
4-ethynyl-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-4-9-5-7-10(8-6-9)11(2)3/h1,5-8H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMAYLMVFSCMMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308221 | |
Record name | 4-Ethynyl-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17573-94-3 | |
Record name | 4-Ethynyl-N,N-dimethylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17573-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethynyl-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethynyl-N,N-dimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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